2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide
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Overview
Description
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide is a heterocyclic organic compound that features a quinoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a hydroxyquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide is unique due to its specific acetamide functional group, which can influence its biological activity and chemical reactivity. This compound’s distinct properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H13N3O2/c12-8-2-3-9-7(5-8)1-4-11(16)14(9)6-10(13)15/h2-3,5H,1,4,6,12H2,(H2,13,15) |
InChI Key |
VEQJDJMDEARCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)N |
Origin of Product |
United States |
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